2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol
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Overview
Description
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinazoline core substituted with a methyl group and a 4-methylphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These intermediates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Substitution and Reduction: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced quinazoline derivatives.
Scientific Research Applications
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(1H)-ones: These compounds share the quinazoline core and exhibit similar biological activities.
2-Methylquinazolin-4(3H)-one:
Uniqueness
2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[methyl-[4-(4-methylphenyl)quinazolin-2-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-13-7-9-14(10-8-13)17-15-5-3-4-6-16(15)19-18(20-17)21(2)11-12-22/h3-10,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHSSNCVZDBMIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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